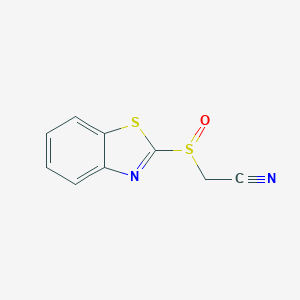
2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile typically involves the reaction of 2-mercaptobenzothiazole with acetonitrile in the presence of an oxidizing agent. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-mercaptobenzothiazole.
Knoevenagel Condensation: This involves the condensation of 2-mercaptobenzothiazole with acetonitrile under basic conditions.
Biginelli Reaction: A multicomponent reaction involving 2-mercaptobenzothiazole, acetonitrile, and an aldehyde
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
化学反応の分析
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a thiol group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives
科学的研究の応用
2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers .
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Pathways: It affects various biochemical pathways, including those involved in cell proliferation and apoptosis
類似化合物との比較
Similar Compounds
2-Arylbenzothiazoles: Known for their anti-cancer and antimicrobial activities.
Benzothiazole Sulfones: Used in medicinal chemistry for their enzyme inhibitory properties .
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfinyl)acetonitrile is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
特性
CAS番号 |
199387-53-6 |
|---|---|
分子式 |
C9H6N2OS2 |
分子量 |
222.3 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfinyl)acetonitrile |
InChI |
InChI=1S/C9H6N2OS2/c10-5-6-14(12)9-11-7-3-1-2-4-8(7)13-9/h1-4H,6H2 |
InChIキー |
ZIRKJTGZOPVQAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)CC#N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)CC#N |
同義語 |
Acetonitrile, (2-benzothiazolylsulfinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















